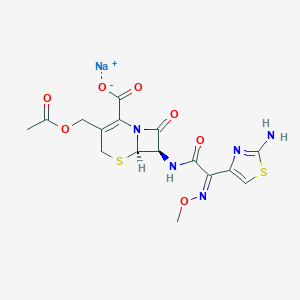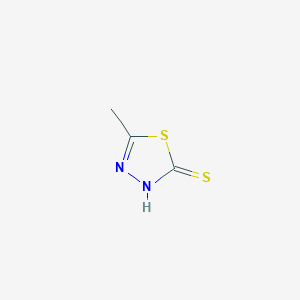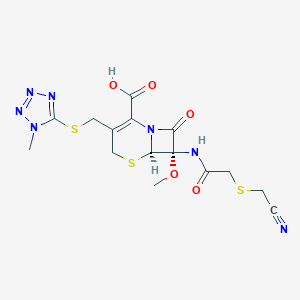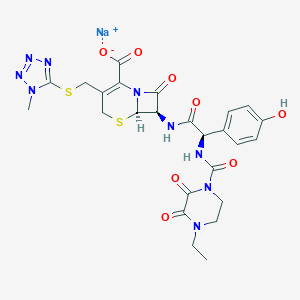
Cefotaxime sodium
Overview
Description
Cefotaxime Sodium is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . It is particularly potent against Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species .
Synthesis Analysis
Cefotaxime Sodium is synthesized by acylating 7-amino cephalosporanic acid with 2-[2’-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride in four steps .
Molecular Structure Analysis
The molecular formula of Cefotaxime Sodium is C16H16N5NaO7S2 . The molecular weight is 477.5 g/mol . The IUPAC name is sodium; (6R,7R)-3-(acetyloxymethyl)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Chemical Reactions Analysis
The aminomethylation of Cefotaxime Sodium with various biologically potent sulphonamides/secondary amines was carried out and then characterized by elemental analysis and spectral studies .
Physical And Chemical Properties Analysis
The physical and chemical stability of Cefotaxime Sodium was determined at three different temperatures (5°C, 25°C, and 45°C) and quantified by using a stability indicating HPTLC method .
Scientific Research Applications
Antibacterial Applications
Cefotaxime Sodium is an efficient antibacterial compound that acts against gram-negative bacteria . It does not have activity against gram-positive bacteria such as pseudomonas and penicillin-resistant strains of streptococcus pneumonia .
Treatment of Infections
It is used to treat severe infections including infections of the kidney (pyelonephritis) and urinary system . It is also effective against gonorrhoea and meningitis .
Prophylactic Perioperative Treatment
Cefotaxime Sodium has been used for prophylactic perioperative treatment in several branches of surgery, such as genitourinary, abdominal, gynaecological and obstetric surgery .
Pharmacokinetics and Drug Interaction Studies
Cefotaxime Sodium has been studied for its tolerability, safety, pharmacokinetics and drug interaction in healthy subjects . The results of these studies have supported further clinical trials .
Use in Plant Cell Culture
Cefotaxime Sodium has been used for plant cell culture . It helps in the growth and development of plant cells in vitro .
Use in Human Cell Lines
Apart from plant cell culture, Cefotaxime Sodium has also been used for human cell lines in vitro .
Green Chemometric Determination
Cefotaxime Sodium has been studied for its determination in the presence of its degradation impurities using different multivariate data processing tools . These methods are eco-friendly, cost-effective, and fast .
Prevention of Postoperative Infections
Cefotaxime Sodium is also used before an operation to prevent infection after surgery .
Mechanism of Action
Target of Action
Cefotaxime Sodium, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
Cefotaxime Sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall . The inhibition of cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cefotaxime Sodium is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Cefotaxime Sodium prevents the formation of a robust cell wall, rendering the bacteria susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
Cefotaxime Sodium is administered intravenously or intramuscularly . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of the drug is excreted through the kidneys , indicating that renal function can significantly impact the drug’s bioavailability.
Result of Action
The molecular effect of Cefotaxime Sodium’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .
Action Environment
Environmental factors can influence the action of Cefotaxime Sodium. For instance, the presence of β-lactamases, enzymes produced by some bacteria that can degrade β-lactam antibiotics like Cefotaxime Sodium, can reduce the drug’s efficacy . Cefotaxime sodium displays resistance to some β-lactamases, making it effective against certain penicillin-resistant infections . Furthermore, the pH of the environment can affect the stability of Cefotaxime Sodium, with a study showing that the drug achieved a removal efficiency of 96% at room temperature at pH 2.8 .
Safety and Hazards
properties
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMGZXNTDTSME-JUZDKLSSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N5NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63527-52-6 (Parent) | |
| Record name | Cefotaxime sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046991 | |
| Record name | Cefotaxime sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
68.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85149186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cefotaxime sodium | |
CAS RN |
64485-93-4 | |
| Record name | Cefotaxime sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotaxime sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[(2-aminothiazol-4-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTAXIME SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258J72S7TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)










